1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is an organohalide compound with the molecular formula C7H3BrF3I. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 4-(trifluoromethyl)aniline. The process typically includes the following steps:
Diazotization: The 4-(trifluoromethyl)aniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by nucleophiles. For example, reactions with organometallic reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the halogen atoms are replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is valuable in several research fields:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into the design of new materials with specific electronic or photonic properties.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Utilized in the development of probes and imaging agents for biological systems.
Mechanism of Action
The compound’s effects are primarily due to its ability to participate in various chemical reactions. The bromine and iodine atoms act as leaving groups in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
- 1-Bromo-4-iodo-2-(trifluoromethyl)benzene
- 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-2-iodo-4-(methyl)benzene
Uniqueness: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which allows for versatile reactivity in synthetic applications. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGEAPKXCFNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673779 | |
Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640280-28-0 | |
Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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